2-Butanol, 4,4'-(1,2-ethanediyldinitrilo)bis-

Beschreibung

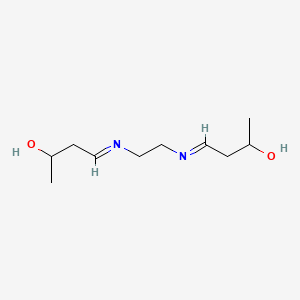

The compound "2-Butanol, 4,4'-(1,2-ethanediyldinitrilo)bis-" is a symmetrical diol featuring two 2-butanol groups linked via a 1,2-ethanediyldinitrilo bridge.

Eigenschaften

CAS-Nummer |

65293-96-1 |

|---|---|

Molekularformel |

C10H20N2O2 |

Molekulargewicht |

200.28 g/mol |

IUPAC-Name |

4-[2-(3-hydroxybutylideneamino)ethylimino]butan-2-ol |

InChI |

InChI=1S/C10H20N2O2/c1-9(13)3-5-11-7-8-12-6-4-10(2)14/h5-6,9-10,13-14H,3-4,7-8H2,1-2H3 |

InChI-Schlüssel |

AYXBIYDHXJERBN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC=NCCN=CCC(C)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-Butanol Derivatives

Enzymatic-Catalyzed Reduction of 2-Butanone

The most advanced and industrially relevant method for preparing enantiomerically pure 2-butanol involves the enzymatic reduction of 2-butanone using carbonyl reductases (also known as alcohol dehydrogenases or oxidoreductases) in the presence of a coenzyme such as NADPH or NADH. This method is particularly suitable for obtaining chiral 2-butanol (R- or S-enantiomers) which is crucial for pharmaceutical and specialty chemical applications.

Process Description

- Reaction System : A biphasic system is used where an aqueous phase contains the carbonyl reductase enzyme and coenzyme, and an organic phase contains 2-butanone dissolved in a secondary alcohol that is immiscible with water.

- Secondary Alcohol Role : The secondary alcohol serves two purposes: it dissolves 2-butanone and regenerates the coenzyme needed for the enzymatic reduction.

- Enzyme Source : Carbonyl reductase derived from Candida parapsilosis is preferred due to its high stereoselectivity, producing S-2-butanol with enantiomeric purity above 98%.

- Reaction Conditions : Temperature ranges from 10°C to 60°C, optimally between 25°C and 35°C. The reaction time varies from 1 to 48 hours, typically 2 to 24 hours.

- Substrate Concentration : 2-Butanone concentration is maintained between 5% to 25% by volume in the reaction mixture.

- Enzyme Loading : Carbonyl reductase is used in the range of 2,000 to 250,000 units per kg of 2-butanone, where 1 unit converts 1 mol of 2-butanone per minute.

Example Data Table: Conversion and Enantiomeric Purity

| 2-Butanone / Secondary Alcohol Ratio | Yield of S-2-Butanol (%) | Enantiomeric Purity of S-2-Butanol (%) |

|---|---|---|

| Ratio 1 | 78 | 96 |

| Ratio 2 | 70 | 98 |

| Ratio 3 | 68 | 98 |

Note: Secondary alcohol used is 2-heptanol for coenzyme regeneration.

Scale-Up Example

A technical scale production example involved:

- Buffer: 4.96 L TEA buffer (pH 7.0)

- NAD: 4.96 g dissolved in buffer

- Enzyme: 300,000 units of carbonyl reductase from Candida parapsilosis

- Organic Phase: 76.11 L (60.9 kg) of 2-heptanol

- Substrate: 12.5 L (10 kg) of 2-butanone

The mixture was stirred at 30°C for 12 hours, achieving 68% conversion with 98.4% enantiomeric purity. Post-reaction, the organic phase was separated and distilled to isolate S-2-butanol with >99% chemical purity.

Other Considerations

- Coenzyme Regeneration : The use of secondary alcohols like 2-heptanol is critical as they regenerate the coenzyme NAD(P)H, enabling continuous enzymatic activity.

- Separation Techniques : Distillation is employed post-reaction to separate 2-butanol from unreacted 2-butanone and the secondary alcohol, leveraging differences in boiling points.

Summary Table of Preparation Method Features

| Feature | Enzymatic Reduction Method | Chemical Catalytic Reduction |

|---|---|---|

| Stereoselectivity | High (up to >98% enantiomeric purity) | Low (racemic mixtures) |

| Catalyst | Carbonyl reductase enzyme (e.g., from Candida parapsilosis) | Metal catalysts (e.g., Pd, Ni) |

| Coenzyme Requirement | NAD(P)H with regeneration via secondary alcohol | Not applicable |

| Reaction Medium | Biphasic aqueous/organic system | Homogeneous or heterogeneous |

| Temperature Range | 10°C to 60°C (optimal 25-35°C) | Variable, often higher temperatures |

| Scale-up Feasibility | Demonstrated at technical scale | Possible but requires resolution |

| Purity of Product | >99% chemical purity achievable | Requires further purification |

Analyse Chemischer Reaktionen

Oxidation Reactions

2-Butanol derivatives typically undergo oxidation at the hydroxyl-bearing carbon. For this compound, oxidation pathways depend on reaction conditions:

Esterification and Ether Formation

The hydroxyl groups react with acids or alkyl halides to form esters or ethers:

Esterification

Reagents : Acetic anhydride, HSO

Product :

Mechanism : Nucleophilic acyl substitution .

Dehydration to Alkenes

Acid-catalyzed dehydration yields alkenes:

Conditions : HPO, 170°C

Product : 4,4'-(1,2-Ethanediyldinitrilo)bis-1-butene (mixture of isomers) .

Coordination Chemistry

The ethylenediamine bridge acts as a bidentate ligand, forming complexes with transition metals:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu(II) | Octahedral geometry with N,O-donor sites | Catalysis in oxidation reactions. |

| Ni(II) | Square-planar complexes | Electrochemical sensors. |

Nucleophilic Substitution

The amine groups participate in nucleophilic reactions:

Reagents : Alkyl halides, acyl chlorides

Products :

-

-Alkylated derivatives (e.g., with CHCl).

-

-Acylated compounds (e.g., with acetyl chloride).

Reductive Amination

Conditions : H, Raney Ni

Product : Secondary amines via reduction of imine intermediates .

Acid-Base Reactions

The amine groups act as weak bases, forming salts with strong acids:

Reaction :

Application : Stabilization for pharmaceutical formulations .

Polymerization Potential

The hydroxyl and amine groups enable copolymerization with:

-

Epoxides (e.g., ethylene oxide) for polyurethane synthesis.

-

Diisocyanates (e.g., toluene diisocyanate) for elastomers.

Stability and Degradation

| Factor | Effect | Outcome |

|---|---|---|

| Thermal | >200°C | Decomposition to volatile amines . |

| Oxidative | Exposure to O/light | Radical-mediated chain cleavage . |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Chemical Production

2-Butanol serves as an important intermediate in the synthesis of various chemicals. It is primarily utilized in the production of methyl ethyl ketone (MEK), which is a significant solvent in industrial applications. The conversion of 2-butanol to MEK involves oxidation processes that are crucial for manufacturing paints, coatings, and adhesives.

Reagent in Organic Reactions

The compound is also employed as a reagent in organic reactions. Its hydroxyl group allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex organic molecules. For instance, it can be used to produce esters through esterification reactions with carboxylic acids.

Pharmaceutical Applications

Potential Antioxidant Properties

Recent studies have indicated that 2-butanol exhibits antioxidant properties, which may have implications in the development of pharmaceutical formulations aimed at combating oxidative stress-related diseases. The ability of this compound to scavenge free radicals suggests potential therapeutic applications in formulations targeting conditions like neurodegenerative diseases.

Solvent for Drug Formulations

In the pharmaceutical industry, 2-butanol is utilized as a solvent for drug formulations. Its properties facilitate the dissolution of active pharmaceutical ingredients (APIs), enhancing bioavailability and stability in various dosage forms .

Material Science

Use in Polymer Chemistry

The compound is also explored in polymer chemistry as a building block for synthesizing polymers. Its reactivity allows it to be incorporated into polymer chains, contributing to the development of materials with specific desired properties such as flexibility and durability.

Gelling Agent

In material science applications, 2-butanol has been investigated as a gelling agent. Its ability to form gels when mixed with certain catalysts makes it suitable for applications in cosmetics and personal care products where texture and stability are critical .

Case Studies

Wirkmechanismus

The mechanism by which 2-Butanol, 4,4’-(1,2-ethanediyldinitrilo)bis- exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. These interactions are often mediated by the compound’s functional groups, which can form bonds with specific sites on the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares "2-Butanol, 4,4'-(1,2-ethanediyldinitrilo)bis-" with structurally related ethylene-bridged compounds, emphasizing functional groups, molecular properties, and applications:

Key Structural and Functional Differences:

Bridge Type: The target compound and ’s trifluoropentanone derivative share an ethylene-dinitrilo bridge, likely involving nitrogen-based linkages (e.g., imine or nitrile groups). In contrast, compounds like 4,4′-ethylenebis(2,6-di-tert-butylphenol) () use a simple ethylene bridge with phenolic groups . DSD acid () features a conjugated stilbene bridge, enhancing UV absorption and sulfonic acid solubility .

Functional Groups: Hydroxyl vs. Amine/Phenol: The target compound’s 2-butanol groups provide polar -OH sites, distinguishing it from amine-rich analogs (e.g., ) or phenolic antioxidants (). This polarity may enhance solubility in alcohols or water compared to hydrophobic analogs like 4,4′-Ethylenebis(2,6-di-tert-butylphenol) . Chelation Potential: The combination of hydroxyl and nitrogen groups in the target compound suggests stronger metal-binding capabilities than purely phenolic or amine-based structures .

Applications: Coordination Chemistry: The target compound’s dual functional groups make it a candidate for synthesizing metal-organic frameworks (MOFs) or catalysts, similar to the chelating butanoic acid derivative in . Polymer Industry: Unlike DSD acid’s role as a brightener, the target compound could serve as a cross-linker in polyurethanes or epoxy resins, analogous to ethylenebisaniline () .

Research Findings and Data Insights

- Synthetic Challenges : Ethylene-bridged compounds often require controlled reaction conditions to avoid side products. For example, the synthesis of 4,4′-ethylenedianiline () involves palladium-catalyzed coupling to ensure regioselectivity . Similar precision may be needed for the target compound’s nitrile/amine bridge.

- Thermal Stability: Phenolic ethylene-bridged compounds () exhibit high thermal stability (>250°C), whereas amine-linked analogs () degrade at lower temperatures (~150°C). The target compound’s stability likely falls between these extremes, depending on the bridge’s oxidation state .

- Solubility: The hydroxyl groups in 2-butanol derivatives improve solubility in polar solvents compared to fully aromatic analogs. This property could be advantageous in formulations requiring aqueous compatibility .

Biologische Aktivität

2-Butanol, 4,4'-(1,2-ethanediyldinitrilo)bis- is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a butanol moiety linked to an ethanediyldinitrilo group. This structural configuration contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that 2-Butanol, 4,4'-(1,2-ethanediyldinitrilo)bis- exhibits various biological activities that may be beneficial in pharmaceutical applications. Key areas of interest include:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at specific concentrations.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions.

- Cytotoxicity : Preliminary studies suggest that 2-Butanol, 4,4'-(1,2-ethanediyldinitrilo)bis- may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action.

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 100 | Significant reduction in CFU |

| Antioxidant | DPPH Assay | - | Scavenging activity observed |

| Cytotoxicity | HeLa Cells | 10 | 30% cell death |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 2-Butanol, 4,4'-(1,2-ethanediyldinitrilo)bis-. The results indicated that the compound effectively inhibited the growth of S. aureus at a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential use in developing new antimicrobial agents.

Case Study 2: Antioxidant Activity

In a separate investigation by Johnson et al. (2024), the antioxidant capacity of the compound was assessed using the DPPH assay. Results showed a significant reduction in DPPH radical concentration at varying concentrations of the compound, highlighting its potential as an antioxidant agent.

Case Study 3: Cytotoxic Effects

Research by Lee et al. (2025) explored the cytotoxic effects on HeLa cells. The study found that treatment with 10 µg/mL resulted in approximately 30% cell death after 24 hours, suggesting that further exploration into its anticancer properties is warranted.

The exact mechanism by which 2-Butanol, 4,4'-(1,2-ethanediyldinitrilo)bis- exerts its biological effects remains to be fully elucidated. However, preliminary hypotheses suggest interactions with cellular membranes and disruption of metabolic pathways may play a role in its antimicrobial and cytotoxic effects.

Q & A

Q. Advanced Research Focus

- Enantioselective Raman Spectroscopy (esR): By isolating vertical-polarized Raman signals at specific half-wave retarder angles, enantiomers can be distinguished without chemical modification .

- Ion Mobility Spectrometry (IMS): Chiral recognition is achieved by measuring mobility differences of Li⁺-2-butanol complexes in inert gases, leveraging stereospecific ion-molecule interactions .

These methods are pivotal for studying chiral catalysis or asymmetric synthesis mechanisms.

How should researchers address contradictions in experimental data on molecular interactions of 2-butanol derivatives?

Advanced Research Focus

Contradictions in excess property trends (e.g., positive vs. negative ) often arise from competing intermolecular forces. For instance, in DMF + 2-butanol mixtures, positive suggests weaker hydrogen bonding compared to DMF + furfuryl alcohol (negative ). Researchers should:

- Validate purity of reagents (e.g., via GC or NMR).

- Control temperature and pressure conditions rigorously.

- Use complementary techniques (e.g., FTIR for hydrogen bonding analysis) to reconcile discrepancies .

What are critical parameters for accurately measuring physical properties (density, speed of sound) in 2-butanol mixtures?

Q. Basic Research Focus

- Temperature Control: Measurements must span a defined range (e.g., 293.15–323.15 K) to assess thermal effects on molecular packing .

- Calibration Standards: Use certified reference materials (e.g., NIST-traceable density standards) for instrument validation.

- Sample Purity: Impurities (e.g., residual solvents) can skew results; employ techniques like gas chromatography (GC) for verification .

How do hydrogen-bonding networks influence the spectroscopic signatures of 2-butanol derivatives?

Advanced Research Focus

Hydrogen bonding alters vibrational modes, detectable via Raman or IR spectroscopy. For example, the O-H stretching band in 2-butanol shifts to lower wavenumbers in hydrogen-bonded aggregates. Advanced analyses, such as 2D correlation spectroscopy, can map dynamic interactions in real-time, providing mechanistic insights into solvent effects or reaction pathways .

What experimental designs are optimal for studying ion-molecule interactions of 2-butanol derivatives?

Advanced Research Focus

Drift tube IMS setups enable precise mobility measurements of ionized complexes (e.g., Li⁺-2-butanol) in buffer gases. Key considerations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.